molecular formula C19H22ClN3O2S B3407486 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide CAS No. 664969-38-4

4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide

Cat. No. B3407486
CAS RN: 664969-38-4
M. Wt: 391.9 g/mol
InChI Key: TXXUSWMOFHQSLD-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide, also known as CPDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDT belongs to the class of piperazine derivatives, which are known to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In

Mechanism of Action

The exact mechanism of action of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. In one study, this compound was found to increase the levels of the neurotransmitter serotonin in the brain, which is associated with anxiolytic and antidepressant effects. This compound has also been shown to decrease the levels of the stress hormone cortisol, which is associated with anxiolytic effects. Additionally, this compound has been shown to increase the levels of the anti-inflammatory cytokine IL-10, which is associated with anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide. One area of research is the development of more potent and selective this compound analogs that can be used as therapeutic agents for various psychiatric disorders. Another area of research is the investigation of the potential anti-inflammatory and immunomodulatory effects of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and schizophrenia. This compound has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system. Additionally, this compound has been investigated for its potential as a tool for studying the function of various neurotransmitter systems in the brain.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-24-16-6-7-17(18(13-16)25-2)21-19(26)23-10-8-22(9-11-23)15-5-3-4-14(20)12-15/h3-7,12-13H,8-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXUSWMOFHQSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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